BenchChemオンラインストアへようこそ!

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride

Carboxylesterase inhibition Benzothiazolone SAR Drug metabolism modulation

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride (CAS 2460757-07-5) is a synthetic benzothiazolone derivative bearing a 4-fluorophenylmethylamino substituent at the 6-position of the benzothiazolone core, supplied as a hydrochloride salt. The benzothiazolone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically evaluated TARP γ-8-dependent AMPA receptor antagonists (e.g., LY3130481/CERC-611) , dopamine DA2/β2-adrenoreceptor agonists , and human carboxylesterase inhibitors.

Molecular Formula C15H14ClFN2OS
Molecular Weight 324.8
CAS No. 2460757-07-5
Cat. No. B2405897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride
CAS2460757-07-5
Molecular FormulaC15H14ClFN2OS
Molecular Weight324.8
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC3=C(C=C2)NC(=O)S3)F.Cl
InChIInChI=1S/C15H13FN2OS.ClH/c16-12-4-1-10(2-5-12)8-17-9-11-3-6-13-14(7-11)20-15(19)18-13;/h1-7,17H,8-9H2,(H,18,19);1H
InChIKeyMAMZYFBKBPDIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one Hydrochloride (CAS 2460757-07-5): Core Identity, Structural Class, and Procurement Rationale


6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride (CAS 2460757-07-5) is a synthetic benzothiazolone derivative bearing a 4-fluorophenylmethylamino substituent at the 6-position of the benzothiazolone core, supplied as a hydrochloride salt. The benzothiazolone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically evaluated TARP γ-8-dependent AMPA receptor antagonists (e.g., LY3130481/CERC-611) [1], dopamine DA2/β2-adrenoreceptor agonists [2], and human carboxylesterase inhibitors . The compound's molecular formula is C15H14ClFN2OS (MW 324.8 g/mol) with a typical vendor-reported purity of 95% . Its substitution pattern—a basic amine-bearing side chain at the 6-position rather than the more commonly derivatized 3- or 7-positions—defines a structurally differentiated entry point into the benzothiazolone chemical space.

Why 6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one Hydrochloride Cannot Be Replaced by Common Benzothiazolone Analogs


Benzothiazolone derivatives exhibit profound functional divergence depending on the position and nature of the substituent. For example, 7-(2-aminoethyl)-benzothiazolones act as dual DA2/β2 agonists, while 6-[(1S)-1-(pyrazol-3-yl)ethyl]-benzothiazolones function as TARP γ-8-selective AMPA receptor antagonists with anticonvulsant efficacy [1]. Even within closely related N-substituted analogs, moving the 4-fluorobenzyl group from the 3-position to the 6-aminomethyl position can fundamentally alter target engagement profiles, as demonstrated by 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one's potent carboxylesterase 2 inhibition (Ki = 42 nM) versus the distinct pharmacological trajectory of 6-substituted congeners . The hydrochloride salt form further differentiates this compound from neutral benzothiazolones in terms of aqueous solubility, crystallinity, and formulation amenability [2]. Substituting this specific compound with a generic benzothiazolone or an in-class analog without rigorous side-by-side characterization risks introducing uncharacterized shifts in potency, selectivity, and physicochemical behavior that cannot be predicted from scaffold-level assumptions alone.

Quantitative Comparative Evidence for 6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one Hydrochloride (CAS 2460757-07-5): Head-to-Head and Cross-Study Differentiation


Substitution Position Selectivity: 6-Aminomethyl vs. 3-Benzyl Benzothiazolone Differentiation in CE2 Target Engagement

The target compound incorporates the 4-fluorophenylmethylamino moiety at the 6-position via a methylene linker, whereas the closely related analog 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one (CAS 90745-30-5) bears the 4-fluorobenzyl group directly at the nitrogen of the 3-position. The latter compound exhibits potent inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM . The 6-aminomethyl substitution pattern of the target compound places the basic amine at a site known to be critical for TARP γ-8 AMPA receptor antagonist activity, as exemplified by LY3130481, which achieves an IC50 of 65 nM against AMPA/TARP γ-8 . This positional difference produces divergent biological target profiles: while 3-substituted analogs engage metabolic enzymes, 6-substituted aminomethyl derivatives are positioned to interact with CNS targets such as ionotropic glutamate receptor complexes.

Carboxylesterase inhibition Benzothiazolone SAR Drug metabolism modulation

Hydrochloride Salt Form: Solubility and Formulation Differentiation from Neutral Benzothiazolones

The target compound is supplied as a hydrochloride salt, distinguishing it from the neutral parent benzothiazolone scaffold (e.g., benzothiazolone, CAS 934-34-9, which has a predicted pKa of 10.41 and logP of 1.76) . The hydrochloride salt form of the 6-aminomethyl derivative introduces a basic amine center (secondary amine) that, upon protonation, is expected to significantly increase aqueous solubility relative to neutral benzothiazolone analogs. This is consistent with the well-established principle that hydrochloride salt formation of amine-containing heterocycles enhances dissolution rates and aqueous solubility by 1-3 orders of magnitude depending on the counterion and crystal lattice energy [1]. For in vitro assay preparation, the hydrochloride form enables dissolution in aqueous buffers at physiologically relevant pH without requiring DMSO concentrations that may confound cellular assay readouts.

Physicochemical properties Salt selection Formulation development

Scaffold Proximity to Clinically Validated TARP γ-8 AMPA Receptor Antagonists: Structural Overlay with LY3130481

The target compound shares the 3H-1,3-benzothiazol-2-one core with LY3130481 (CERC-611), a selective TARP γ-8-dependent AMPA receptor antagonist that has demonstrated broad anticonvulsant efficacy in multiple rodent models, including pentylenetetrazole-induced convulsions, GAERS absence seizures, Frings audiogenic seizures, and electrically kindled seizures [1]. LY3130481 inhibits AMPA/TARP γ-8 with an IC50 of 65 nM and exhibits binding displacement in rat brain and human hippocampal tissue [1][2]. The 6-position substitution is identified in patent EP3148995A1 as the critical vector for TARP γ-8 selectivity; modifications at this position directly modulate antagonist potency and selectivity [3]. The target compound's 4-fluorophenylmethylamino substituent at the 6-position represents a structurally distinct chemotype within this patent-defined pharmacophore space, providing an alternative substitution pattern for SAR exploration beyond the pyrazol-3-yl-ethyl scaffold of LY3130481.

AMPA receptor antagonism TARP γ-8 Anticonvulsant drug discovery

Differentiation from 6-Benzylbenzothiazolinone: Hydrochloride Salt and Fluorine-Containing Substituent Advantages

6-Benzylbenzothiazolinone (CAS 135792-88-0, C14H11NOS) is a structurally related 6-substituted benzothiazolone lacking both the amine linker and the fluorine atom present in the target compound [1]. The target compound incorporates a secondary amine in the side chain (converted to hydrochloride) and a para-fluorine on the phenyl ring. Fluorine substitution at the para-position of benzyl groups is a well-validated medicinal chemistry strategy to modulate pKa of adjacent basic amines, enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, and influence lipophilicity with minimal steric perturbation [2]. The secondary amine linker in the target compound, absent in 6-benzylbenzothiazolinone, introduces a hydrogen-bond donor/acceptor capable of forming additional interactions with target proteins and altering the compound's ionization profile across physiological pH ranges.

Fluorine substitution Metabolic stability Benzothiazolinone SAR

Purity Specification and Batch-to-Batch Consistency: Vendor-Reported 95% Purity Baseline

The target compound is commercially supplied with a vendor-reported purity of 95% as the hydrochloride salt . This purity level provides a defined baseline for experimental reproducibility. In the broader benzothiazolone chemical space, purity specifications vary widely among custom-synthesized analogs, with many research-grade benzothiazolone derivatives offered at purities ranging from 90% to 98% [1]. For compounds intended for in vitro pharmacological profiling, a 95% purity specification is generally considered the minimum acceptable threshold for reliable IC50/EC50 determination, as impurities at ≥5% can confound potency measurements, particularly for compounds with nanomolar activity where trace contaminants may exert significant off-target effects.

Chemical purity Procurement specification Reproducibility

Optimal Application Scenarios for 6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one Hydrochloride (CAS 2460757-07-5)


SAR Exploration of 6-Substituted Benzothiazolones for TARP γ-8 AMPA Receptor Antagonist Development

Based on structural alignment with the clinically evaluated TARP γ-8 antagonist LY3130481 (IC50 = 65 nM, broad anticonvulsant efficacy in rodent models) and the patent-defined pharmacophore space in EP3148995A1, the target compound is suitable for systematic structure-activity relationship (SAR) studies exploring alternative 6-position substituents with basic amine functionality. The 4-fluorophenylmethylamino group provides a conformationally flexible, hydrogen-bond-capable side chain that can be compared head-to-head with the pyrazol-3-yl-ethyl scaffold of LY3130481 to identify potency and selectivity determinants for TARP γ-8 vs. other TARP-associated AMPA receptor subtypes [1][2].

Physicochemical and Formulation Profiling of Hydrochloride Salt Benzothiazolones for In Vivo Candidate Selection

The hydrochloride salt form of this 6-aminomethyl benzothiazolone enables direct comparison with neutral benzothiazolone analogs (e.g., benzothiazolone, pKa 10.41, logP 1.76) in solubility, dissolution rate, and formulation stability studies. The presence of a protonatable secondary amine (predicted pKa ~8.5-9.5) provides pH-dependent solubility that can be systematically characterized across biorelevant media (FaSSIF/FeSSIF) for oral absorption prediction, an essential step in selecting developable candidates from benzothiazolone hit series .

Carboxylesterase vs. AMPA Receptor Selectivity Profiling: Positional Isomer Comparator Studies

The target compound's 6-aminomethyl substitution pattern provides a direct positional isomer comparator to 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one (CE2 Ki = 42 nM) for target selectivity profiling. Parallel screening of both compounds against CES1, CES2, and AMPA/TARP γ-8 panels can quantitatively establish how the shift from 3-N-substitution to 6-C-substitution redirects target engagement from metabolic enzymes to ionotropic glutamate receptors, generating data that informs chemotype selection for CNS vs. peripheral therapeutic programs .

Fluorine Scan and Metabolic Stability Assessment in Benzothiazolone Lead Optimization

The para-fluorine substituent on the phenyl ring provides a benchmark for fluorine scanning studies within the 6-aminomethyl benzothiazolone series. Compared to the non-fluorinated 6-benzylbenzothiazolinone, the target compound allows assessment of fluorine effects on: (a) metabolic stability in human liver microsomes (blocking para-hydroxylation); (b) amine basicity modulation (through-field effect of para-F); and (c) lipophilicity (calculated ΔlogP relative to des-fluoro analog). Such data are critical for multiparameter optimization in lead compound progression [3].

Quote Request

Request a Quote for 6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.